molecular formula C8H14O2 B3053710 Cyclooct-5-ene-1,2-diol CAS No. 55519-21-6

Cyclooct-5-ene-1,2-diol

Cat. No.: B3053710
CAS No.: 55519-21-6
M. Wt: 142.2 g/mol
InChI Key: JWEYNDRAHPIRPI-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooct-5-ene-1,2-diol is an organic compound with the molecular formula C8H14O2. It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclooctene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooct-5-ene-1,2-diol can be synthesized through several methods. One common approach involves the desymmetrization of meso-cyclooctene diol using lipase-catalyzed acetylation. This method employs vinyl acetate as the acylating agent in tetrahydrofuran (THF) as the solvent. The reaction is often carried out under microwave irradiation to enhance the enzyme activity and improve the yield and enantiomeric excess of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar biocatalytic processes, leveraging the efficiency and selectivity of lipases. The use of immobilized enzymes and optimized reaction conditions, such as temperature and microwave power, can further enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclooct-5-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclooctane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.

Major Products:

Scientific Research Applications

Cyclooct-5-ene-1,2-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of biocatalysts.

    Medicine: It is investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: this compound is utilized in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclooct-5-ene-1,2-diol in biocatalytic processes involves the interaction of its hydroxyl groups with the active site of enzymes, such as lipases. The enzyme catalyzes the acetylation or other modifications of the diol, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved in these reactions are primarily determined by the enzyme’s specificity and the reaction conditions .

Comparison with Similar Compounds

    Cyclooctane-1,2-diol: A saturated analogue with similar hydroxyl functionality but lacking the double bond.

    Cyclooct-4-ene-1,2-diol: A positional isomer with the double bond located at a different position in the ring.

Uniqueness: Cyclooct-5-ene-1,2-diol is unique due to its specific placement of the double bond and hydroxyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing enantiomerically pure compounds and studying enzyme-catalyzed processes .

Properties

IUPAC Name

(5Z)-cyclooct-5-ene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7-10H,3-6H2/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEYNDRAHPIRPI-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1CC(C(CC/C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314361
Record name 5-Cyclooctene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55519-21-6
Record name 5-Cyclooctene-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55519-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclooct-5-ene-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055519216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Cyclooctene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclooct-5-ene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.245
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclooct-5-ene-1,2-diol
Reactant of Route 2
Cyclooct-5-ene-1,2-diol
Reactant of Route 3
Reactant of Route 3
Cyclooct-5-ene-1,2-diol
Reactant of Route 4
Cyclooct-5-ene-1,2-diol
Reactant of Route 5
Cyclooct-5-ene-1,2-diol
Reactant of Route 6
Cyclooct-5-ene-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.